molecular formula C11H11N5OS B3611171 5-methyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3611171
M. Wt: 261.31 g/mol
InChI Key: NLLCZDOQWKUFJM-UHFFFAOYSA-N
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Description

“5-methyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a chemical compound with the molecular formula C11H11N5OS . It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of triazolopyrimidines, including “this compound”, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido . The specific synthesis process for this compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring fused to a pyrimidine ring, with a methyl group attached to the 5-position of the triazole ring and a 2-thienylmethylamino group attached to the 2-position .

Future Directions

Triazolopyrimidines, including “5-methyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one”, have been found to exhibit a wide range of biological activities, suggesting potential applications in drug design . Future research could explore these possibilities further, as well as investigate the specific properties and reactions of this compound.

Properties

IUPAC Name

5-methyl-2-(thiophen-2-ylmethylamino)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-7-5-9(17)16-11(13-7)14-10(15-16)12-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLCZDOQWKUFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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5-methyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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